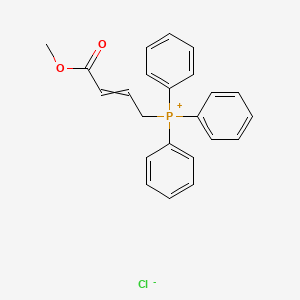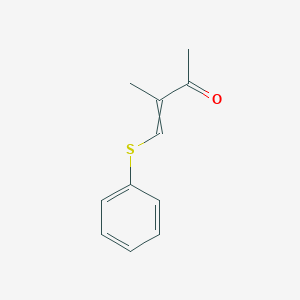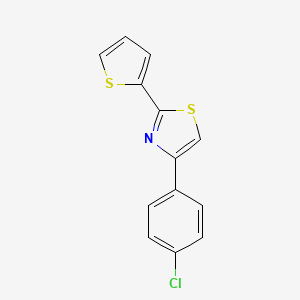
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a base, followed by cyclization with a thioamide. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or acetonitrile.
Catalyst: Bases such as potassium carbonate or sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved can vary but often include key enzymes or receptors in the target organism.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(4-Chlorophenyl)-2-(furan-2-yl)-1,3-thiazole: Similar structure but with a furan ring instead of a thiophene ring.
4-(4-Bromophenyl)-2-(thiophen-2-yl)-1,3-thiazole: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
4-(4-Chlorophenyl)-2-(thiophen-2-yl)-1,3-thiazole is unique due to the specific combination of its substituents, which can impart distinct electronic and steric properties
特性
CAS番号 |
113214-27-0 |
|---|---|
分子式 |
C13H8ClNS2 |
分子量 |
277.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C13H8ClNS2/c14-10-5-3-9(4-6-10)11-8-17-13(15-11)12-2-1-7-16-12/h1-8H |
InChIキー |
BDLJDPFCDPXGHE-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


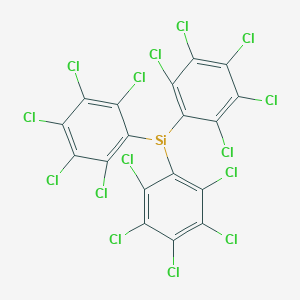
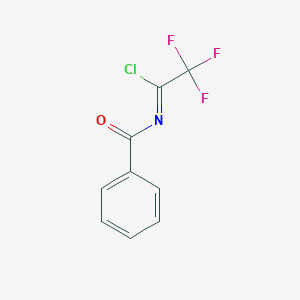
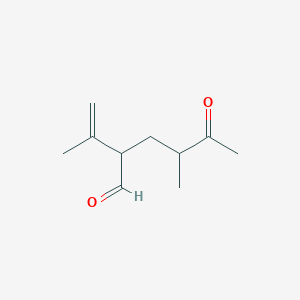
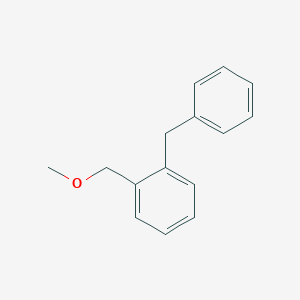
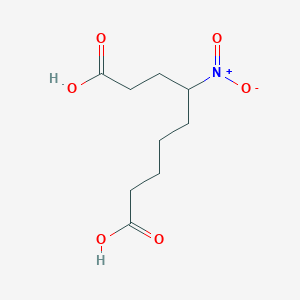
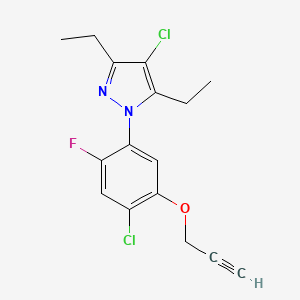


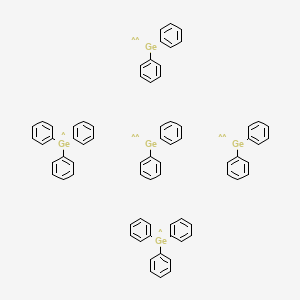
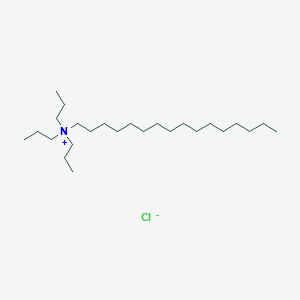
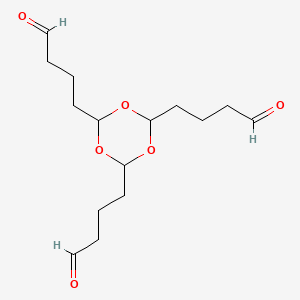
![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
